Cas no 2227728-01-8 ((2S)-4-(2-ethynylphenyl)butan-2-amine)

(2S)-4-(2-Ethynylphenyl)butan-2-amine is a chiral amine compound featuring an ethynyl-substituted phenyl group and a butan-2-amine backbone. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical research, particularly as a building block for bioactive molecules. The ethynyl group offers versatile reactivity for further functionalization via click chemistry or cross-coupling reactions, while the amine moiety enables derivatization into salts or amides. This compound’s rigid aromatic core and defined chirality enhance its utility in designing ligands, catalysts, or small-molecule probes. High purity and well-characterized stereochemistry ensure reproducibility in research applications. Suitable for use under controlled conditions, it requires handling in inert atmospheres due to its reactive alkyne functionality.
(2S)-4-(2-ethynylphenyl)butan-2-amine structure
2227728-01-8 structure
Product Name:(2S)-4-(2-ethynylphenyl)butan-2-amine
CAS No:2227728-01-8
MF:C12H15N
MW:173.254203081131
CID:6597622
PubChem ID:165980705
Update Time:2025-10-30

(2S)-4-(2-ethynylphenyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(2-ethynylphenyl)butan-2-amine
    • EN300-1813316
    • 2227728-01-8
    • Inchi: 1S/C12H15N/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h1,4-7,10H,8-9,13H2,2H3/t10-/m0/s1
    • InChI Key: SMMHZIDSYHJHRL-JTQLQIEISA-N
    • SMILES: N[C@@H](C)CCC1C=CC=CC=1C#C

Computed Properties

  • Exact Mass: 173.120449483g/mol
  • Monoisotopic Mass: 173.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-4-(2-ethynylphenyl)butan-2-amine

Introduction to (2S)-4-(2-ethynylphenyl)butan-2-amine (CAS No. 2227728-01-8)

(2S)-4-(2-ethynylphenyl)butan-2-amine, with the CAS number 2227728-01-8, is a chiral organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and chemical research. This compound belongs to the class of amines and features a unique structural arrangement that includes an ethynyl group and a phenyl ring, making it a valuable candidate for various synthetic transformations and biological studies.

The chemical structure of (2S)-4-(2-ethynylphenyl)butan-2-amine is characterized by its chiral center at the 2-position of the butan-2-amine moiety, which imparts enantiomeric specificity to the molecule. This chirality is crucial for its potential use in enantioselective synthesis, where the ability to produce a single enantiomer is often desired for pharmaceutical applications. The presence of the ethynyl group also provides opportunities for further functionalization through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Recent studies have explored the biological activity of (2S)-4-(2-ethynylphenyl)butan-2-amine. One notable area of research involves its interaction with neurotransmitter systems, particularly its potential as a modulator of serotonin and dopamine receptors. Preliminary in vitro assays have shown that this compound can exhibit moderate affinity for these receptors, suggesting its potential as a lead compound for the development of new therapeutic agents for neurological disorders such as depression and Parkinson's disease.

In addition to its biological applications, (2S)-4-(2-ethynylphenyl)butan-2-amine has been investigated for its use in materials science. The ethynyl group can be polymerized under certain conditions, leading to the formation of conjugated polymers with interesting electronic properties. These polymers have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).

The synthesis of (2S)-4-(2-ethynylphenyl)butan-2-amine typically involves several steps, starting from readily available starting materials. One common approach is to begin with 1-bromo-3-buten-1-yne, which can be converted to the corresponding phenyl-substituted derivative through a palladium-catalyzed cross-coupling reaction. Subsequent reduction and selective functionalization steps are then employed to introduce the amine functionality and achieve the desired chirality.

The purity and enantiomeric excess (ee) of (2S)-4-(2-ethynylphenyl)butan-2-amine are critical factors that influence its performance in both biological and materials applications. High-purity samples with high ee values are typically obtained through chiral chromatography or asymmetric synthesis methods. These methods ensure that the final product meets the stringent requirements for pharmaceutical and advanced materials research.

In conclusion, (2S)-4-(2-ethynylphenyl)butan-2-amine (CAS No. 2227728-01-8) is a versatile compound with promising applications in pharmaceuticals, materials science, and chemical research. Its unique structural features and chiral nature make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new possibilities for this compound, highlighting its potential to contribute significantly to various scientific fields.

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